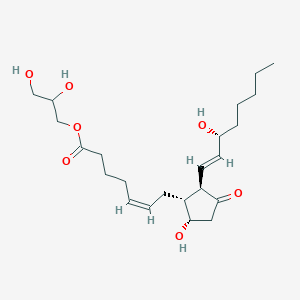

Prostaglandin D2-1-glyceryl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H38O7 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

2,3-dihydroxypropyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19-,20-,21+/m1/s1 |

InChI Key |

AWSHXGOINMVSGP-CDCWMRKJSA-N |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OCC(CO)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OCC(CO)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Prostaglandin D2-1-Glyceryl Ester (PGD2-G): A Technical Guide to its Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2-1-glyceryl ester (PGD2-G) is an endogenous lipid mediator synthesized from the endocannabinoid 2-arachidonoylglycerol (2-AG) via the cyclooxygenase-2 (COX-2) pathway. This document provides a comprehensive technical overview of the biological functions of PGD2-G, with a focus on its role in inflammation and potential activities in the central nervous system. It details its biosynthesis, signaling pathways, and the experimental methodologies used for its characterization. While PGD2-G has emerged as a significant anti-inflammatory agent, this guide also highlights the current gaps in the quantitative understanding of its receptor interactions and downstream effects.

Introduction

The interplay between the endocannabinoid and prostanoid signaling pathways has revealed novel lipid mediators with unique biological activities. This compound (PGD2-G) is a prime example of this crosstalk, arising from the enzymatic oxygenation of the endocannabinoid 2-AG. Unlike its parent compound, prostaglandin D2 (PGD2), which exhibits a complex and sometimes pro-inflammatory profile, PGD2-G has demonstrated predominantly anti-inflammatory properties in various preclinical models. This guide aims to consolidate the current knowledge on PGD2-G, providing a technical resource for researchers and professionals in drug development.

Biosynthesis of this compound

PGD2-G is not a product of the classic arachidonic acid cascade but rather originates from the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG). This biosynthetic pathway highlights a crucial intersection between the endocannabinoid and prostanoid systems.

The synthesis is a two-step enzymatic process:

-

Oxygenation of 2-AG by COX-2: The initial and rate-limiting step is the conversion of 2-AG to the unstable intermediate Prostaglandin H2-glyceryl ester (PGH2-G). This reaction is catalyzed by cyclooxygenase-2 (COX-2).

-

Isomerization by PGD Synthases: PGH2-G is then rapidly isomerized to Prostaglandin D2-2-glyceryl ester by prostaglandin D synthases (PGDS), which can be either the lipocalin-type (L-PGDS) or the hematopoietic type (H-PGDS).

-

Spontaneous Isomerization: The initially formed 2-glyceryl ester is unstable and quickly equilibrates to the more stable 1-glyceryl ester form, PGD2-G.[1]

This pathway is particularly active in inflammatory cells like macrophages, where COX-2 is often upregulated.[2]

Biological Functions and Signaling Pathways

The primary characterized biological function of PGD2-G is its anti-inflammatory activity. This contrasts with the often pro-inflammatory roles of its parent molecule, PGD2, which can activate both the DP1 and DP2 (CRTH2) receptors.

Anti-inflammatory Effects

PGD2-G has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.

-

Inhibition of Macrophage Activation: PGD2-G has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]

-

In Vivo Inflammation Models: In the carrageenan-induced paw edema model in mice, PGD2-G administration reduced both edema and hyperalgesia, indicating a potent anti-inflammatory and analgesic effect.[5][6]

Signaling Pathways

The precise signaling mechanisms underlying the anti-inflammatory effects of PGD2-G are still under investigation and appear to be context-dependent.

-

DP1 Receptor: Some studies suggest that the anti-inflammatory effects of PGD2-G are at least partially mediated by the Prostaglandin D2 receptor 1 (DP1).[6] The DP1 receptor is a Gs-protein coupled receptor (GPCR), and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[7] However, other studies have shown that in certain inflammatory models, the effects of PGD2-G are independent of DP1 activation.[5]

-

PPARγ Activation: There is evidence to suggest that PGD2-G may exert some of its effects through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory properties.[6][8]

-

DP2 (CRTH2) Receptor: Current evidence does not support a significant role for the DP2 receptor in mediating the effects of PGD2-G.

Central Nervous System (CNS) and Sleep

The role of PGD2 in promoting sleep is well-established, primarily through its action on DP1 receptors in the brain.[5][9][10] PGD2 is actively transported out of the brain via the blood-brain barrier (BBB).[11][12] However, there is currently a lack of direct evidence regarding the ability of PGD2-G to cross the BBB and its specific effects on sleep architecture. Further research is needed to elucidate the potential role of PGD2-G in the CNS.

Quantitative Data

A comprehensive quantitative understanding of PGD2-G's biological activity is still emerging. The following tables summarize the currently available data.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Binding Affinity (Ki) | Species | Reference |

| PGD2 | DP2 (CRTH2) | 2.4 nM | Human | |

| Δ12-PGJ2 | DP2 (CRTH2) | 6.8 nM | Human | |

| Δ12-PGD2 | DP2 (CRTH2) | 7.63 nM | Human | |

| 9α,11β-PGF2 | DP2 (CRTH2) | 315.0 nM | Human | |

| PGD2-G | DP1 | Data not available | ||

| PGD2-G | DP2 (CRTH2) | Data not available |

Note: The lack of specific binding affinity data for PGD2-G is a significant knowledge gap.

Table 2: In Vitro Anti-inflammatory Activity

| Compound | Cell Line | Stimulant | Measured Cytokine | IC50 | Reference |

| PGD2-G | RAW 246.7 | LPS | TNF-α | Data not available | |

| PGD2-G | RAW 246.7 | LPS | IL-6 | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological functions of PGD2-G.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model to assess the anti-inflammatory potential of a compound in vivo.

Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Whole-cell radioligand saturation binding [protocols.io]

- 3. Prostaglandin D2 and sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 and sleep--a molecular genetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the L-PGDS-PGD2-DP1 receptor axis in sleep regulation and neurologic outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 and sleep regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inflammation-Induced Attenuation of Prostaglandin D2 Elimination across Rat Blood-Brain Barrier: Involvement of the Downregulation of Organic Anion Transporter 3 and Multidrug Resistance-Associated Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological significance of prostaglandin E2 and D2 transport at the brain barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

The Discovery and Elucidation of the Prostaglandin D2 Signaling Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin D2 (PGD2) has emerged as a critical lipid mediator in a diverse array of physiological and pathological processes, most notably in the orchestration of allergic inflammation and immune responses. Its biological effects are transduced through two distinct G protein-coupled receptors (GPCRs): the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The discovery and characterization of PGD2 and its receptors have unveiled a complex signaling network with significant therapeutic potential. This technical guide provides an in-depth exploration of the historical milestones, key experimental methodologies, and quantitative data that have defined our understanding of the PGD2-G protein-coupled receptor core.

A Historical Perspective: The Unraveling of the PGD2 Pathway

The journey to understanding PGD2's role in biology began with the broader discovery of prostaglandins in the 1930s by Swedish physiologist Ulf von Euler. However, PGD2 itself was identified much later. In 1973, Hamberg and Samuelsson were the first to isolate and characterize PGD2 as a metabolite of arachidonic acid.[1][2] Initially considered a minor prostaglandin, its significance grew with the discovery of its potent biological activities.

A pivotal moment in PGD2 research was the identification of its dedicated receptors. The first of these, the DP1 receptor, was cloned and characterized in 1995 by Boie and colleagues. This discovery provided a molecular basis for the known effects of PGD2 on smooth muscle relaxation and inhibition of platelet aggregation.

The landscape of PGD2 signaling was further revolutionized in 1999 when Nagata and coworkers identified a novel orphan GPCR, which they named CRTH2, due to its specific expression on T helper type 2 (Th2) lymphocytes.[3] Subsequent research by Hirai and colleagues in 2001 definitively identified PGD2 as the natural ligand for CRTH2, thereby establishing the existence of a second major PGD2 receptor, now also termed DP2.[4] This discovery was a breakthrough in understanding the pro-inflammatory and chemotactic actions of PGD2 in allergic diseases.

The PGD2 Biosynthetic and Signaling Pathways

PGD2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Arachidonic acid is first converted to the unstable intermediate prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then isomerized to PGD2 by two distinct prostaglandin D synthases (PGDS): the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS).[1][5]

The biological effects of PGD2 are mediated by its two receptors, DP1 and DP2, which trigger opposing downstream signaling cascades.

-

DP1 Receptor Signaling: The DP1 receptor is a Gs-coupled GPCR. Upon PGD2 binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[6][7] This pathway is generally associated with vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.[8]

-

DP2 (CRTH2) Receptor Signaling: In contrast, the DP2 receptor is a Gi-coupled GPCR. Its activation by PGD2 inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[1] Simultaneously, the βγ subunits of the G protein can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[6] This pathway is primarily pro-inflammatory, mediating the chemotaxis of Th2 cells, eosinophils, and basophils.[9][10]

Quantitative Data on PGD2 Receptor Binding

The affinity of PGD2 and its analogs for DP1 and DP2 receptors has been extensively characterized using radioligand binding assays. This quantitative data is crucial for understanding the structure-activity relationships and for the development of selective receptor agonists and antagonists.

Table 1: Binding Affinities (Ki/Kd) of PGD2 and Related Ligands for DP1 and DP2 Receptors

| Ligand | Receptor | Species | Assay Type | Ki/Kd (nM) | Reference(s) |

| PGD2 | DP1 | Human | Radioligand Binding | 0.3 - 1.0 | [1] |

| DP2 (CRTH2) | Human | Radioligand Binding | 2.4 - 3.1 | [1][11] | |

| DK-PGD2 | DP1 | Human | Radioligand Binding | >30,000 | [1] |

| DP2 (CRTH2) | Human | Radioligand Binding | 2.9 - 160 | [1][11] | |

| 15-deoxy-Δ12,14-PGJ2 | DP1 | Human | Radioligand Binding | 280 | [1] |

| DP2 (CRTH2) | Human | Radioligand Binding | 3.15 | [1] | |

| Indomethacin | DP2 (CRTH2) | Human | Radioligand Binding | 34 | [1] |

| Ramatroban | DP2 (CRTH2) | Human | Radioligand Binding | 12 | [10] |

Key Experimental Protocols

The characterization of the PGD2 signaling pathway has relied on a suite of sophisticated experimental techniques. Detailed methodologies for some of the most critical assays are provided below.

Radioligand Binding Assay for DP1 and DP2 Receptors

This assay is used to determine the affinity and selectivity of ligands for the PGD2 receptors.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with DP1 or DP2).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]PGD2), and varying concentrations of a competing unlabeled ligand.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/C) using a cell harvester to trap the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is analyzed using non-linear regression to determine the dissociation constant (Kd) for saturation binding or the inhibitory constant (Ki) for competition binding.

-

Functional Assays: cAMP Measurement and Calcium Flux

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor.

Protocol:

-

Cell Seeding: Seed cells expressing the DP1 receptor in a 96-well plate and culture overnight.

-

Assay:

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compound (agonist or antagonist) at various concentrations.

-

Stimulate the cells with a known DP1 agonist (e.g., PGD2) if testing for antagonism.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

-

Protocol:

-

Cell Loading:

-

Harvest cells expressing the DP2 receptor and resuspend them in a suitable buffer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating at 37°C.

-

-

Assay:

-

Wash the cells to remove excess dye.

-

Transfer the cells to a 96-well plate.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add the test compound and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

The data is typically expressed as a ratio of fluorescence at different wavelengths or as a change from baseline.

-

PGD2 Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate and sensitive quantification of PGD2 in biological samples.

Protocol:

-

Sample Preparation:

-

Collect biological samples (e.g., plasma, cell culture supernatant).

-

Add an internal standard (e.g., deuterated PGD2) to each sample to correct for extraction losses.

-

Perform solid-phase extraction (SPE) to purify and concentrate the prostaglandins.

-

-

LC Separation:

-

Inject the extracted sample onto a reverse-phase HPLC column.

-

Use a gradient of solvents (e.g., water with formic acid and acetonitrile) to separate PGD2 from other components in the sample.

-

-

MS/MS Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify PGD2 and its internal standard based on their unique parent and fragment ion masses.

-

-

Data Analysis:

Conclusion

The discovery and ongoing investigation of the PGD2 signaling axis have profoundly impacted our understanding of inflammation, immunology, and numerous other physiological systems. The delineation of the distinct roles of the DP1 and DP2 receptors has paved the way for the development of targeted therapeutics for a range of diseases, particularly allergic disorders. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers and drug development professionals dedicated to furthering our knowledge of this critical signaling pathway and harnessing its therapeutic potential. The continued application of these and emerging technologies will undoubtedly lead to new insights and innovative treatments in the years to come.

References

- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bu.edu [bu.edu]

- 4. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What are the new molecules for PGD2 receptor antagonists? [synapse.patsnap.com]

- 8. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Synthesis of Prostaglandin D2-1-Glyceryl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2-1-glyceryl ester (PGD2-G) is an endogenous lipid mediator synthesized from the endocannabinoid 2-arachidonoylglycerol (2-AG) through a pathway parallel to the classic prostaglandin synthesis cascade. This molecule has garnered increasing interest for its potential role in inflammatory processes, often exhibiting distinct biological activities from its more extensively studied counterpart, prostaglandin D2 (PGD2). This technical guide provides an in-depth overview of the core endogenous synthesis pathway of PGD2-G, including the enzymes involved, their cellular localization, and available quantitative data. It also details relevant experimental protocols and visualizes the key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Synthesis Pathway

The endogenous synthesis of PGD2-G is a two-step enzymatic process initiated by the oxygenation of 2-AG by cyclooxygenase-2 (COX-2) to form the intermediate prostaglandin H2-glyceryl ester (PGH2-G). This intermediate is then isomerized by prostaglandin D synthases (PGDS) to yield PGD2-glyceryl ester. The initially formed 2-glyceryl ester rapidly equilibrates to the more stable 1-glyceryl ester isomer[1].

Key Enzymes and Substrates:

-

Cyclooxygenase-2 (COX-2): This inducible enzyme catalyzes the conversion of 2-AG to PGH2-G. COX-2 is primarily responsible for the production of prostanoids in inflammatory conditions.

-

2-Arachidonoylglycerol (2-AG): An abundant endocannabinoid in the central nervous system and peripheral tissues, serving as the primary substrate for PGD2-G synthesis[2][3].

-

Prostaglandin H2-glyceryl ester (PGH2-G): The unstable endoperoxide intermediate that is a substrate for various prostaglandin synthases.

-

Prostaglandin D Synthases (PGDS): These enzymes catalyze the isomerization of PGH2-G to PGD2-G. Two main isoforms exist:

-

Hematopoietic PGD Synthase (H-PGDS): A cytosolic enzyme primarily found in immune cells such as mast cells, macrophages, and dendritic cells.

-

Lipocalin-type PGD Synthase (L-PGDS): A secreted enzyme abundant in the central nervous system, particularly in oligodendrocytes and the choroid plexus.

-

Cellular Localization of Synthesis

The synthesis of PGD2-G is spatially regulated and predominantly occurs in cells expressing COX-2 and PGDS. Macrophages are a significant site of PGD2-G production, where it has been identified as a major COX-2 metabolite of 2-AG[3][4]. The brain is another key location for this pathway, given the high abundance of both 2-AG and L-PGDS[2].

Quantitative Data

While extensive research has been conducted on the kinetics of the classical prostaglandin pathway, specific quantitative data for the endogenous synthesis of PGD2-G is still emerging. The available data is summarized below.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | kcat | Notes |

| COX-2 | 2-Arachidonoylglycerol | Not explicitly reported | Not explicitly reported | Not explicitly reported | In vitro studies suggest COX-2 utilizes 2-AG and arachidonic acid with similar kinetic efficiencies[5]. |

| H-PGDS | PGH2-glyceryl ester | Not reported | Not reported | Not reported | Kinetic data for this specific substrate is not available in the reviewed literature. |

| L-PGDS | PGH2-glyceryl ester | Not reported | Not reported | Not reported | Kinetic data for this specific substrate is not available in the reviewed literature. |

Table 2: Cellular and Tissue Concentrations

| Analyte | Cell/Tissue Type | Concentration | Method of Detection | Notes |

| 2-Arachidonoylglycerol | Brain | ~5–10 nmol/g tissue | Not specified | Precursor for PGD2-G synthesis[2]. |

| PGD2-G | RAW 264.7 Macrophages | Main COX-2 metabolite | HPLC-MS | Levels increase upon LPS stimulation[4]. |

| PGD2-G | Brain | Below detection limit (normal conditions) | Not specified | Levels are inferred to be low under physiological conditions[2]. |

It is important to note that the quantification of PGD2-G is challenging due to its instability and the need for specialized analytical methods.

Experimental Protocols

Detailed, standardized protocols for the study of PGD2-G are not widely available. However, based on the existing literature, the following methodologies are central to its investigation.

In Vitro Synthesis of Prostaglandin D2-Glyceryl Ester

A definitive, step-by-step protocol for the in vitro synthesis of PGD2-G is not available in the reviewed literature. However, a general approach would involve the sequential enzymatic reaction using purified enzymes.

Principle: This method involves a two-step reaction. First, COX-2 is used to convert 2-AG to PGH2-G. The unstable PGH2-G is then immediately converted to PGD2-G by the addition of a PGD synthase.

Materials:

-

Purified, active COX-2 enzyme

-

Purified, active H-PGDS or L-PGDS

-

2-Arachidonoylglycerol (substrate)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors for COX-2 (e.g., hematin, phenol)

-

Reduced glutathione (for H-PGDS activity)

-

Reaction termination solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin in an organic solvent)

-

Solid-phase extraction (SPE) cartridges for purification

-

HPLC system for purification and analysis

General Procedure:

-

COX-2 Reaction: Incubate 2-AG with COX-2 in the reaction buffer containing necessary cofactors at 37°C for a defined period.

-

PGDS Reaction: Add H-PGDS (with glutathione) or L-PGDS to the reaction mixture and incubate further to allow the isomerization of PGH2-G to PGD2-G.

-

Reaction Termination: Stop the reaction by adding the termination solution.

-

Purification: Purify the synthesized PGD2-G from the reaction mixture using SPE followed by reversed-phase HPLC.

-

Quantification and Characterization: Analyze the purified product by LC-MS/MS to confirm its identity and quantify the yield.

Extraction and Quantification of PGD2-G from Biological Samples via LC-MS/MS

A detailed, universally accepted protocol for PGD2-G extraction and quantification is not established. The following is a generalized workflow based on methods for other prostaglandins.

Principle: This method involves the extraction of lipids from a biological sample, followed by separation and sensitive detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., cell culture supernatant, tissue homogenate)

-

Internal standard (e.g., deuterated PGD2-G, if available)

-

Organic solvents (e.g., hexane, ethyl acetate, methanol, acetonitrile)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a suitable column (e.g., C18) and electrospray ionization (ESI) source

General Procedure:

-

Sample Preparation: Homogenize tissue samples or collect cell culture supernatants. Add an internal standard to correct for extraction losses and matrix effects.

-

Lipid Extraction: Perform a liquid-liquid extraction using a suitable organic solvent mixture (e.g., hexane:ethyl acetate).

-

Solid-Phase Extraction (SPE): Further purify the lipid extract using an SPE cartridge to remove interfering substances. Elute the prostaglandin fraction with an appropriate solvent.

-

LC-MS/MS Analysis:

-

Reconstitute the dried eluate in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate PGD2-G from other lipids using a reversed-phase HPLC column with a suitable gradient elution.

-

Detect and quantify PGD2-G using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions.

-

-

Data Analysis: Quantify the amount of PGD2-G in the sample by comparing its peak area to that of the internal standard.

Note: Due to the instability of PGD2-G, sample processing should be performed quickly and at low temperatures to minimize degradation.

Signaling Pathways

The signaling mechanisms of PGD2-G are an active area of research. While it can signal through the established PGD2 receptor DP1, there is evidence suggesting the existence of a unique, yet-to-be-identified receptor or signaling pathway[6].

Established and Putative Signaling

-

DP1 Receptor Activation: PGD2-G has been shown to be an agonist of the DP1 receptor, and some of its anti-inflammatory effects are mediated through this pathway[2][6]. Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels.

-

Novel Receptor/Pathway: Studies have shown that the anti-inflammatory effects of PGD2-G in macrophages are not blocked by antagonists of the known PGD2 receptors, DP1 and DP2. This strongly suggests that PGD2-G may act through a distinct, unidentified receptor or an alternative signaling mechanism[4].

-

PPARγ Activation: There is evidence that PGD2-G and its metabolites can activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism[7].

Visualizations

Diagrams of Pathways and Workflows

Conclusion and Future Directions

The endogenous synthesis of PGD2-1-glyceryl ester represents a significant intersection between the endocannabinoid and prostanoid signaling pathways. While the core enzymatic steps have been identified, this technical guide highlights several knowledge gaps that present opportunities for future research. Specifically, there is a pressing need for:

-

Comprehensive Kinetic Studies: Determining the kinetic parameters (Km, Vmax, kcat) of COX-2, H-PGDS, and L-PGDS with their respective substrates in the PGD2-G pathway is crucial for understanding the efficiency and regulation of this cascade.

-

Development of Standardized Protocols: The establishment of robust and reproducible protocols for the in vitro synthesis, extraction, and quantification of PGD2-G will be instrumental in advancing research in this field.

-

Receptor Identification and Signal Transduction: Elucidating the identity of the putative novel receptor for PGD2-G and its downstream signaling cascade will provide critical insights into its unique biological functions and therapeutic potential.

-

In Vivo Quantification: Developing sensitive methods to accurately measure the physiological and pathophysiological concentrations of PGD2-G in various tissues and biofluids will be essential for understanding its role in health and disease.

Addressing these research questions will not only deepen our fundamental understanding of this bioactive lipid but also pave the way for the development of novel therapeutic strategies targeting the PGD2-G pathway for the treatment of inflammatory and other diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competition and allostery govern substrate selectivity of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the PGD2-GPR44 Axis in Inflammatory Processes: A Technical Guide

Abstract

Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized predominantly by mast cells, Th2 lymphocytes, and dendritic cells at sites of allergic inflammation.[1] It exerts its diverse biological effects by engaging two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as GPR44 or DP2.[1][2] While the DP1 receptor is often associated with vasodilation and the inhibition of cell migration, the PGD2-GPR44 signaling axis is a potent driver of pro-inflammatory responses.[3] Activation of GPR44, which is highly expressed on key effector cells of type 2 immunity—including T helper type 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s)—triggers a cascade of events including cell migration, activation, and the release of inflammatory cytokines.[4][5][6] This guide provides an in-depth examination of the PGD2-GPR44 pathway, its cellular and pathological roles in inflammation, quantitative pharmacological data, and detailed experimental protocols for its investigation.

The PGD2-GPR44 Signaling Pathway

GPR44 is a seven-transmembrane G protein-coupled receptor encoded by the PTGDR2 gene.[4][7] Unlike the DP1 receptor which couples to Gαs proteins to increase intracellular cyclic AMP (cAMP), GPR44 preferentially couples to the inhibitory Gαi subunit.[6][8]

The binding of PGD2 or its metabolites to GPR44 initiates a downstream signaling cascade:

-

Gαi Activation: Ligand binding induces a conformational change in GPR44, leading to the activation of the associated Gαi protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[9]

-

Calcium Mobilization: GPR44 activation leads to a robust increase in intracellular calcium ([Ca2+]i), a critical second messenger for cellular activation and chemotaxis.[6][9][10] This is a key event that drives the pro-inflammatory functions mediated by this receptor.

-

Downstream Kinase Activation: The signaling cascade can also involve the activation of downstream pathways such as the MAPK and PI3K/AKT/mTOR signaling pathways, which regulate cell survival and effector functions.[11]

References

- 1. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of DP and CRTH2 in allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 6. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bjbms.org [bjbms.org]

- 8. researchgate.net [researchgate.net]

- 9. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Activation of GPR44 decreases severity of myeloid leukemia via specific targeting of leukemia initiating stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Lack of Direct Interaction Between Prostaglandin D2 and Cannabinoid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Abstract

Prostaglandin D2 (PGD2) and the endocannabinoid system, particularly through its cannabinoid receptors CB1 and CB2, are critical regulators of a myriad of physiological and pathophysiological processes, including inflammation, immune response, and neurological functions. Given their overlapping roles, the potential for direct interaction between PGD2 and cannabinoid receptors is a topic of significant interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of the relationship between PGD2 and cannabinoid receptors. Despite extensive research into the signaling pathways and ligand specificities of both systems, there is currently no direct scientific evidence to support a direct binding interaction between PGD2 or its metabolites and the orthosteric or allosteric sites of cannabinoid receptors CB1 and CB2. This document will delineate the distinct signaling pathways of each system, present the theoretical potential for crosstalk, and provide detailed experimental protocols for investigating such interactions.

Introduction: Two Distinct G Protein-Coupled Receptor Systems

Both PGD2 and cannabinoid receptors belong to the large family of G protein-coupled receptors (GPCRs), which are integral membrane proteins that transduce extracellular signals into intracellular responses.[1]

Prostaglandin D2 Receptors: PGD2 exerts its biological effects through two primary GPCRs: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2] These receptors are involved in allergic inflammation, smooth muscle contraction, and sleep regulation.[2]

Cannabinoid Receptors: The two main cannabinoid receptors are CB1 and CB2.[3] CB1 receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily found on immune cells and are involved in modulating inflammation and immune responses.[1][4]

Quantitative Data on Ligand Binding Affinities

To understand the specificity of these receptor systems, it is crucial to examine the binding affinities of their respective ligands. The following tables summarize key quantitative data for well-characterized ligands of the cannabinoid receptors. The absence of PGD2 in these tables reflects the lack of published data showing any significant binding affinity.

Table 1: Binding Affinities (Ki) of Selected Ligands for Human Cannabinoid Receptors

| Ligand | CB1 (Ki, nM) | CB2 (Ki, nM) | Ligand Type |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 40.7 | 36.4 | Phytocannabinoid (Partial Agonist)[5] |

| Cannabidiol (CBD) | 4350 | 2900 | Phytocannabinoid (Negative Allosteric Modulator)[6][7] |

| Anandamide (AEA) | 89.3 | 371 | Endocannabinoid |

| 2-Arachidonoylglycerol (2-AG) | 472 | 1400 | Endocannabinoid[8] |

| CP55,940 | 0.58 | 0.68 | Synthetic Agonist[5] |

| WIN55,212-2 | 2.9 | 3.3 | Synthetic Agonist |

| SR141716A (Rimonabant) | 1.9 | 467 | Selective CB1 Antagonist/Inverse Agonist |

| JWH-133 | 250 | 3.4 | Selective CB2 Agonist[7][9] |

Note: Ki values can vary between different studies and experimental conditions.

Signaling Pathways: Distinct Mechanisms with Potential for Crosstalk

While a direct interaction is not supported by current data, the downstream signaling cascades of PGD2 and cannabinoid receptors share common components, presenting a theoretical basis for indirect crosstalk.

Cannabinoid Receptor Signaling

CB1 and CB2 receptors primarily couple to inhibitory G proteins (Gi/o).[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This, in turn, modulates the activity of protein kinase A (PKA).[10] Additionally, cannabinoid receptor activation leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][11] CB1 receptor activation can also modulate ion channels, leading to the inhibition of calcium channels and activation of inwardly rectifying potassium channels.[1]

PGD2 Receptor Signaling

The signaling pathways initiated by PGD2 are dependent on the receptor subtype. DP1 receptor activation stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cAMP. In contrast, CRTH2 (DP2) activation couples to a Gi protein, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP, as well as an increase in intracellular calcium.

Potential for Indirect Crosstalk

The convergence of PGD2 and cannabinoid receptor signaling on common downstream effectors like adenylyl cyclase and MAPK pathways suggests a potential for indirect interactions. For instance, the activation of CRTH2 could lead to a decrease in cAMP, which might influence the cellular response to subsequent cannabinoid receptor activation. Conversely, cannabinoid-induced modulation of MAPK signaling could potentially alter the expression or sensitivity of PGD2 receptors. However, such crosstalk remains speculative and requires dedicated experimental validation.

Experimental Protocols for Investigating Interactions

For researchers aiming to investigate the potential interaction between PGD2 and cannabinoid receptors, a series of well-established experimental protocols are essential.

Radioligand Binding Assays

This method is used to determine if a test compound (e.g., PGD2) can displace a known radiolabeled ligand from its receptor.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the cannabinoid receptor of interest (CB1 or CB2).

-

Incubation: Incubate the membranes with a constant concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (PGD2).

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

cAMP Measurement Assays

These assays determine the effect of a test compound on the intracellular levels of cAMP, a key second messenger in GPCR signaling.

Protocol Outline:

-

Cell Culture: Culture cells expressing the cannabinoid receptor of interest.

-

Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production, in the presence or absence of a cannabinoid agonist and varying concentrations of PGD2.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Measure cAMP levels using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Determine the effect of PGD2 on cannabinoid-mediated inhibition of cAMP production.

MAPK Phosphorylation Assays

These assays measure the activation of MAPK signaling pathways.

Protocol Outline:

-

Cell Culture and Treatment: Culture and treat cells as described for the cAMP assay.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total forms of ERK, JNK, or p38.

-

Detection and Quantification: Use a chemiluminescent or fluorescent detection system to visualize the protein bands and quantify the levels of phosphorylated MAPK relative to total MAPK.

Conclusion and Future Directions

For drug development professionals, this lack of direct interaction implies that targeting one system is unlikely to have direct off-target effects on the other at the receptor level. For researchers, the detailed experimental protocols provided in this guide offer a framework for rigorously investigating the potential for indirect interactions and further elucidating the complex interplay between the prostanoid and endocannabinoid systems in health and disease. Future research should focus on co-expression systems and in vivo models to explore the physiological relevance of any potential signaling crosstalk.

References

- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]

- 7. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]

- 8. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to PGD2 Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Prostaglandin D2 (PGD2)

Prostaglandin D2 (PGD2) is a prominent lipid mediator derived from the arachidonic acid cascade, playing a crucial role in a wide array of physiological and pathological processes.[1] It is the most abundant prostaglandin in the brain, where it is involved in regulating sleep and body temperature.[2] PGD2 is also a key player in the inflammatory response, particularly in allergic reactions like asthma, where its concentration can be significantly elevated.[1] Produced primarily by mast cells, PGD2 exerts its diverse biological effects through two distinct G protein-coupled receptors: the DP1 receptor (PTGDR) and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][3] The distinct signaling pathways activated by these receptors often lead to opposing physiological outcomes, making the development of selective agonists and antagonists for these receptors a significant area of interest in drug discovery. This guide provides a comprehensive technical overview of the structural analogs and derivatives of PGD2, their biological activities, the experimental protocols used to evaluate them, and the signaling pathways they modulate.

PGD2 Structural Analogs and Derivatives: A Landscape of Chemical Diversity

The chemical modification of the PGD2 scaffold has yielded a diverse range of structural analogs and derivatives with altered potency, selectivity, and metabolic stability. These modifications have been instrumental in elucidating the structure-activity relationships (SAR) for PGD2 receptor interactions and have paved the way for the development of novel therapeutic agents. Key areas of modification include the cyclopentane ring, the α- and ω-chains, and the functional groups at various positions.

Modifications of the Cyclopentane Ring

Alterations to the core cyclopentane ring of PGD2 have been explored to enhance receptor affinity and selectivity. This includes the synthesis of lactone derivatives and analogs with modified ring structures.

-

PGD2 Lactones: The formation of internal lactones, such as PGD2-1,15-lactone and PGD2-1,9-lactone, represents a significant class of derivatives. These compounds have been studied for their biological activities, including their ability to inhibit platelet aggregation.[4]

-

Azo-Prostanoids: The synthesis of 9,11-azo-prostanoids has produced potent mimics of prostaglandin endoperoxides, demonstrating significant biological activity, including potent effects on platelet aggregation.[5][6]

Modifications of the α- and ω-Chains

Modifications to the carboxylic acid-containing α-chain and the hydroxyl-bearing ω-chain have been extensively investigated to improve pharmacokinetic properties and receptor interaction.

-

Methyl Esters: Esterification of the carboxylic acid group, as seen in PGD2 methyl ester, is a common modification to enhance lipophilicity and cell permeability.[7][8]

-

Phenyl Derivatives: The incorporation of a phenyl group in the ω-chain, as in 17-phenyl-18,19,20-trinor-PGD2, has been explored to create more metabolically stable analogs.

Modifications at Key Functional Groups

Targeted modifications at the C-9, C-11, and C-15 positions have yielded analogs with interesting pharmacological profiles.

-

9-Deoxy and 9β-PGD2 Analogs: Removal or inversion of the hydroxyl group at the C-9 position has been shown to influence potency at PGD2 receptors.

-

15-Deoxy and 15-Methyl Analogs: Modifications at the C-15 position, including deoxygenation or methylation, have been shown to affect metabolic stability and receptor selectivity.

Quantitative Biological Data of PGD2 Analogs and Derivatives

The biological activity of PGD2 analogs is typically assessed through their binding affinity to DP1 and CRTH2 receptors and their functional potency in various cellular assays. This data is crucial for understanding their therapeutic potential.

Table 1: Binding Affinities (Ki) of PGD2 Analogs and Metabolites at Human DP1 and CRTH2 Receptors

| Compound | DP1 Ki (nM) | CRTH2 Ki (nM) |

| PGD2 | 0.3 | 2.4 |

| 13,14-dihydro-15-keto-PGD2 | >1000 | 2.91 |

| 15-deoxy-Δ12,14-PGJ2 | >1000 | 3.15 |

| Δ12-PGJ2 | 110 | 6.8 |

| PGJ2 | 30 | 10 |

| 15(S)-15-methyl-PGD2 | Not reported | 34.0 |

| Δ12-PGD2 | Not reported | 7.63 |

| 9α,11β-PGF2 | Not reported | 315.0 |

Data compiled from multiple sources.

Table 2: Functional Potency (IC50/EC50) of PGD2 Analogs in Various Assays

| Compound | Assay | Potency (nM) |

| PGD2 | Inhibition of ADP-induced human platelet aggregation | IC50 = 80 |

| PGI2 | Inhibition of ADP-induced human platelet aggregation | IC50 = 2000 |

| PGE1 | Inhibition of ADP-induced human platelet aggregation | IC50 = 6000 |

| PGF2α | Inhibition of ADP-induced human platelet aggregation | IC50 = 8000 |

| BW245C | Stimulation of adenylate cyclase in rabbit iris-ciliary body | EC50 > PGD2 |

| PGD3 | Stimulation of adenylate cyclase in rabbit iris-ciliary body | EC50 > PGD2 |

| 9β-PGD2 | Stimulation of adenylate cyclase in rabbit iris-ciliary body | EC50 < PGD2 |

| PGD2 | cAMP reduction in HEK-hCRTH2 cells | EC50 = 1.8 |

Data compiled from multiple sources.

Experimental Protocols

The characterization of PGD2 analogs and derivatives relies on a suite of standardized experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Materials:

-

Receptor-expressing cell membranes (e.g., from HEK293 cells transfected with DP1 or CRTH2)

-

Radiolabeled ligand (e.g., [3H]PGD2)

-

Unlabeled test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Scintillation cocktail and counter

-

96-well plates and vacuum filtration manifold

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.[9]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes and radiolabeled ligand.

-

Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled PGD2.

-

Competitive Binding: Cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the pre-soaked glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit or induce platelet aggregation.

Materials:

-

Freshly drawn human blood collected in sodium citrate tubes

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Agonist to induce aggregation (e.g., ADP, collagen)

-

Test compounds (PGD2 analogs)

-

Light transmission aggregometer

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.[11]

-

Aggregometer Setup: Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).[12]

-

Assay:

-

Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

-

Add the test compound or vehicle control and incubate for a short period.

-

Add the agonist to induce platelet aggregation.

-

-

Measurement: The aggregometer records the change in light transmission over time as platelets aggregate.

-

Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. For inhibitory compounds, the IC50 value is determined by testing a range of concentrations.

Signaling Pathways and Experimental Workflows

PGD2 mediates its effects through two primary signaling pathways, each initiated by a distinct receptor. Understanding these pathways is critical for interpreting the biological effects of PGD2 analogs.

DP1 Receptor Signaling Pathway

Activation of the DP1 receptor, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[13][14] This pathway is generally associated with vasodilation and inhibition of platelet aggregation.

CRTH2 (DP2) Receptor Signaling Pathway

In contrast to DP1, the CRTH2 receptor is coupled to Gi proteins.[3][15] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels, and the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium. This pathway is primarily associated with pro-inflammatory responses, such as the chemotaxis of immune cells.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the affinity of a test compound for a PGD2 receptor.

Conclusion

The study of PGD2 structural analogs and derivatives has significantly advanced our understanding of the roles of DP1 and CRTH2 receptors in health and disease. The development of selective agonists and antagonists for these receptors holds immense therapeutic promise for a range of conditions, from allergic inflammation to cardiovascular disorders. The quantitative data and experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals working in this dynamic field. Future research will likely focus on the development of analogs with improved pharmacokinetic profiles and the further elucidation of the complex interplay between the DP1 and CRTH2 signaling pathways in various disease contexts.

References

- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. What are the new molecules for PGD2 receptor antagonists? [synapse.patsnap.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 11. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]

- 14. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Prostaglandin D2 and its Glycerol Ester in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2), a major cyclooxygenase (COX) metabolite of arachidonic acid, and its recently identified derivative, PGD2-glycerol ester (PGD2-G), are critical lipid mediators implicated in a wide array of physiological and pathological processes. PGD2 is synthesized from PGH2 by the action of two distinct prostaglandin D synthases (PGDS): the lipocalin-type (L-PGDS) and the hematopoietic-type (H-PGDS)[1]. Its biological effects are primarily mediated through two G protein-coupled receptors: the DP1 receptor, which signals through Gs to increase intracellular cyclic AMP (cAMP), and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2), which couples to Gi to decrease cAMP and increase intracellular calcium[1][2]. PGD2-G is formed via the oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) by COX-2 and subsequent isomerization[3][4]. This guide provides a comprehensive overview of the roles of PGD2 and PGD2-G in various biological systems, detailed experimental protocols for their study, and quantitative data to support further research and drug development.

Role in Biological Systems

Immune System and Inflammation

PGD2 is a key player in allergic inflammation, particularly in asthma. It is released in large quantities by activated mast cells and is a potent chemoattractant for Th2 cells, eosinophils, and basophils, primarily through the CRTH2 receptor[5]. This recruitment of inflammatory cells to the airways contributes to the characteristic features of asthma, including bronchial hyperreactivity[2]. In contrast, signaling through the DP1 receptor can have anti-inflammatory effects[4].

PGD2-G has emerged as a significant anti-inflammatory molecule. It is produced by macrophages and its administration has been shown to reduce lipopolysaccharide-induced inflammation in mice[3]. The anti-inflammatory effects of PGD2-G are at least partly mediated by the DP1 receptor[6].

Nervous System

In the central nervous system, PGD2 is the most abundant prostaglandin and is involved in the regulation of sleep, body temperature, and pain perception[5]. L-PGDS is the primary synthase in the brain. PGD2 can also contribute to neuroinflammatory processes. For instance, increased PGD2 production has been observed in response to inflammatory stimuli in the brain[4].

Cardiovascular System

The role of PGD2 in the cardiovascular system is complex, with both protective and detrimental effects reported. PGD2 signaling is implicated in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and myocardial ischemia[7]. For instance, both PGD2 and the CRTH2 receptor are expressed in cardiomyocytes, and their interaction can promote apoptosis in the context of myocardial ischemia and heart failure[3]. Conversely, some studies suggest a beneficial role for PGD2 in cardiovascular homeostasis[7].

Cancer

The influence of PGD2 on cancer is multifaceted and appears to be context-dependent. Reduced PGD2 expression has been associated with a poor prognosis in several cancers, including gastric, breast, lung, and pancreatic cancer, suggesting a tumor-suppressive role[8][9][10]. PGD2 can inhibit cancer cell survival, proliferation, and migration, and may also modulate the tumor microenvironment by promoting the secretion of chemokines and cytokines that inhibit tumor progression[8][9][10]. However, in some contexts, such as malignant melanoma, higher PGD2 levels have been correlated with lung metastases[8]. The concentration of PGD2 may also play a role, with high concentrations showing anti-proliferative effects and low concentrations potentially promoting proliferation in diffuse large B-cell lymphoma[11].

Data Presentation

Quantitative Levels of PGD2 in Biological Samples

| Biological System | Sample Type | Condition | PGD2 Concentration | Citation(s) |

| Immune System (Asthma) | Serum | Healthy Controls | Median: 35.1 pg/mL | [12] |

| Serum | Asthmatic Patients | Median: 36.5 pg/mL | [12] | |

| Serum | Moderate Asthma | Median: 30.84 pg/mL | [12] | |

| Serum | Severe Asthma | Median: 39.8 pg/mL | [12] | |

| Bronchoalveolar Lavage Fluid (BALF) | Allergen Challenge (Asthmatics) | 150-fold increase | [13] | |

| Nervous System | Brain Tissue (Rat) | Basal | ~937 pmol/g of tissue | [14] |

| Cancer | Serum | Healthy Controls | 12.24 pg/mL | [11] |

| Serum | Diffuse Large B-cell Lymphoma | 46.32 pg/mL | [11] | |

| Plasma | Healthy Controls | > 5 pg/mL (detection limit) | [15] | |

| Plasma | Gastric Cancer | Significantly reduced vs. healthy | [16] | |

| Cardiovascular System | Serum | Healthy Males | (Not specified) | [12] |

| Serum | Male Heart Failure Patients | Elevated vs. healthy | [12] | |

| Serum | Healthy Females | (Not specified) | [12] | |

| Serum | Female Heart Failure Patients | No difference vs. healthy | [12] |

Receptor Binding Affinities

| Ligand | Receptor | Affinity Constant | Value | Cell System | Citation(s) |

| PGD2 | hCRTH2 (high affinity) | KD | 2.5 ± 1.1 nM | HEK293(EBNA) | [11] |

| PGD2 | hCRTH2 (low affinity) | KD | 109 ± 68.4 nM | HEK293(EBNA) | [11] |

| PGD2 | hCRTH2 | Ki | 2.4 ± 0.2 nM | HEK293(EBNA) | [11] |

| 13,14-dihydro-15-keto PGD2 | hCRTH2 | Ki | 2.91 ± 0.29 nM | HEK293(EBNA) | [11] |

| 15-deoxy-Δ12,14-PGJ2 | hCRTH2 | Ki | 3.15 ± 0.32 nM | HEK293(EBNA) | [11] |

| PGD2 | hDP1 | KD | 0.3 nM | Recombinant system | [11] |

Signaling Pathways

PGD2 Biosynthesis and Receptor Signaling

References

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Prostaglandins in severe congestive heart failure. Relation to activation of the renin--angiotensin system and hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Prostaglandins and the immunological indices of patients with chronic heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of prostaglandin D2 and identification of metabolites in human plasma during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prostaglandin D2 stimulates phenotypic changes in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Prostaglandin D2-1-glyceryl ester by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2-1-glyceryl ester (PGD2-G) is a bioactive lipid mediator derived from the oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) by the cyclooxygenase-2 (COX-2) enzyme.[1][2] This molecule and other prostaglandin-glycerol esters (PG-Gs) represent a unique class of eicosanoids with potential roles in inflammation and cellular signaling.[3][4] Accurate quantification of PGD2-G in biological matrices is crucial for understanding its physiological and pathological significance. This application note provides a detailed protocol for the sensitive and specific quantification of PGD2-G using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway

The biosynthesis of PGD2-G involves the enzymatic conversion of 2-AG, highlighting a key interaction between the endocannabinoid and prostanoid signaling pathways.[1][3]

References

- 1. Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for PGD2-G Synthesis

For Research Use Only

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide range of physiological and pathological processes, including the regulation of sleep, inflammation, and allergic responses.[1][2] It is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, with the final step being the isomerization of prostaglandin H2 (PGH2) to PGD2, a reaction catalyzed by PGD synthases (PGDS).[1][2] Two main isoforms of PGDS have been identified: the lipocalin-type (L-PGDS) and the hematopoietic-type (H-PGDS).[2]

These application notes provide a detailed protocol for the enzymatic synthesis of PGD2 for research purposes, followed by methods for its purification and characterization. The protocols are intended for researchers, scientists, and drug development professionals who require high-purity PGD2 for their studies.

PGD2 Synthesis and Signaling Pathway Overview

The synthesis of PGD2 begins with the conversion of arachidonic acid to the unstable intermediate PGH2 by COX enzymes. PGD synthase then catalyzes the isomerization of PGH2 to PGD2.[3] PGD2 exerts its biological effects by binding to two primary G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[4]

-

DP1 Receptor Activation: Generally leads to vasodilation and inhibition of platelet aggregation.[3]

-

DP2 (CRTH2) Receptor Activation: Is involved in pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 cells.[3][4]

Data Presentation

Table 1: Quantitative Data for Enzymatic PGD2 Synthesis

| Parameter | Value | Assay Method | Reference |

| Enzyme | Recombinant Human H-PGDS | - | [3] |

| Substrate | Prostaglandin H2 (PGH2) | - | [3] |

| Typical Yield | Variable, dependent on reaction conditions and purification | HPLC, LC-MS/MS | [5] |

| Purity | >95% achievable with HPLC purification | HPLC, LC-MS/MS | [6] |

| hPGDS-IN-1 IC50 | 12 nM | Fluorescence Polarization (FP) or Enzyme Immunoassay (EIA) | [3] |

Table 2: PGD2 Characterization Data

| Parameter | Method | Expected Result | Reference |

| Molecular Weight | Mass Spectrometry | 352.47 g/mol | [7] |

| Purity Analysis | HPLC | Single major peak at the expected retention time | [6] |

| Structural Confirmation | NMR Spectroscopy | Characteristic proton and carbon shifts | [7] |

| Quantification | LC-MS/MS | Limit of Detection (LOD) ~0.5 ng/mL, Limit of Quantification (LOQ) ~1.0 ng/mL | [5] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of PGD2

This protocol describes the synthesis of PGD2 from its precursor, PGH2, using recombinant human hematopoietic prostaglandin D synthase (H-PGDS).

Materials:

-

Recombinant Human H-PGDS protein (commercially available)

-

Prostaglandin H2 (PGH2) (commercially available, store at -80°C)

-

Reaction Buffer: 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2[3]

-

Glutathione (GSH) (required for H-PGDS activity)[8]

-

Reaction tubes

-

Incubator or water bath

Procedure:

-

Prepare Reagents: Allow all reagents to equilibrate to the reaction temperature (typically 37°C) before use. Prepare the reaction buffer and a stock solution of GSH. PGH2 is unstable and should be handled carefully and kept on ice until use.[9]

-

Set up the Reaction: In a reaction tube, combine the following components in the specified order:

-

Reaction Buffer

-

GSH (final concentration to be optimized, typically in the mM range)

-

Recombinant H-PGDS (concentration to be optimized based on enzyme activity)

-

-

Initiate the Reaction: Add PGH2 to the reaction mixture to a final concentration typically in the µM range. The optimal concentration may need to be determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 2 minutes).[10] The optimal incubation time should be determined to maximize PGD2 production while minimizing its degradation.

-

Terminate the Reaction: Stop the reaction by adding a quenching solution, such as a low pH buffer or an organic solvent (e.g., ice-cold acetone or ethyl acetate), which will also facilitate the subsequent extraction.

-

Proceed to Purification: The reaction mixture containing the synthesized PGD2 is now ready for purification.

Protocol 2: Purification of PGD2 by Solid-Phase Extraction (SPE) and Preparative HPLC

This protocol outlines a two-step purification process for isolating PGD2 from the enzymatic synthesis reaction mixture.

Part A: Solid-Phase Extraction (SPE)

SPE is used as an initial clean-up step to remove proteins and other polar impurities.

Materials:

-

C18 SPE cartridge

-

Methanol

-

Water (HPLC grade)

-

Formic acid

-

Nitrogen gas stream

-

Vortex mixer

-

Centrifuge

Procedure:

-

Condition the SPE Cartridge: Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Load the Sample: Acidify the reaction mixture with formic acid to a final concentration of 1% and load it onto the conditioned SPE cartridge.[11]

-

Wash the Cartridge: Wash the cartridge with a low concentration of methanol in water to remove unbound impurities.

-

Elute PGD2: Elute the PGD2 from the cartridge using methanol.

-

Dry the Sample: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute: Reconstitute the dried PGD2 in the mobile phase to be used for HPLC purification.

Part B: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used to achieve high-purity PGD2.

Materials:

-

Preparative HPLC system with a UV detector

-

Preparative C18 HPLC column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

PGD2 standard for retention time determination

Procedure:

-

Equilibrate the Column: Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Inject the Sample: Inject the reconstituted sample from the SPE step onto the HPLC column.

-

Gradient Elution: Run a linear gradient of Mobile Phase B to separate PGD2 from any remaining impurities. The exact gradient will need to be optimized based on the specific column and system used.

-

Fraction Collection: Collect fractions corresponding to the PGD2 peak, as determined by the retention time of a PGD2 standard.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS/MS.

-

Sample Pooling and Drying: Pool the pure fractions and evaporate the solvent to obtain the purified PGD2.

Protocol 3: Characterization of Synthesized PGD2

This protocol describes methods to confirm the identity and purity of the synthesized PGD2.

Part A: Purity and Identity Confirmation by LC-MS/MS

Procedure:

-

Sample Preparation: Dilute a small aliquot of the purified PGD2 in a suitable solvent.

-

LC Separation: Inject the sample onto an analytical C18 column and separate using a gradient of acetonitrile and water containing 0.1% formic acid.[5]

-

MS/MS Analysis: Analyze the eluent using a mass spectrometer in negative ion mode with electrospray ionization (ESI). Monitor for the parent ion of PGD2 (m/z 351.2) and its characteristic fragment ions.

-

Data Analysis: Compare the retention time and mass spectrum of the synthesized product with that of a PGD2 standard.

Part B: Quantification by ELISA

A competitive ELISA kit for PGD2 can be used for quantification.

Procedure:

-

Prepare Standards and Samples: Prepare a standard curve using the PGD2 standard provided in the kit. Dilute the synthesized PGD2 sample to fall within the range of the standard curve.

-

Perform ELISA: Follow the manufacturer's instructions for the PGD2 ELISA kit.

-

Data Analysis: Calculate the concentration of PGD2 in the sample by comparing its absorbance to the standard curve.

Mandatory Visualizations

Diagram 1: PGD2 Synthesis Workflow

Caption: Workflow for the enzymatic synthesis, purification, and characterization of PGD2.

Diagram 2: PGD2 Signaling Pathway

Caption: Simplified signaling pathway of PGD2 through its DP1 and DP2 (CRTH2) receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactome | PGH2 is isomerised to PGD2 by PTGDS [reactome.org]

- 9. Enzymatic preparation of prostaglandin endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro PGD2 Receptor Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a suite of in vitro assays designed to characterize the activity of compounds targeting the Prostaglandin D2 (PGD2) receptors, DP1 (PTGDR1) and CRTH2 (DP2/PTGDR2).

Introduction